molecular formula C22H24N2O4 B2363871 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide CAS No. 941938-70-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide

Cat. No.: B2363871
CAS No.: 941938-70-1
M. Wt: 380.444
InChI Key: DUGHPJWFRWCJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide is a synthetic α-ketoamide derivative characterized by a benzodioxole moiety linked to a methylene group and a 4-benzylpiperidin-1-yl substituent.

Preparation Methods

Synthesis of 4-Benzylpiperidin-1-yl Fragment

Alkylation of Piperidine

The 4-benzylpiperidine subunit is typically synthesized via alkylation of piperidine. A common approach involves reacting piperidine with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 4-benzylpiperidine with moderate efficiency (60–70%).

Protection-Deprotection Strategies

To avoid side reactions during subsequent steps, the nitrogen in 4-benzylpiperidine is often protected. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base. Deprotection is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere, restoring the free amine.

Synthesis of Benzo[d]dioxol-5-ylmethylamine

Reductive Amination of Piperonal

Piperonal (benzo[d]dioxole-5-carbaldehyde) undergoes reductive amination with ammonium acetate or benzylamine to form the corresponding imine, which is reduced using sodium cyanoborohydride (NaBH3CN) in methanol. This method affords benzo[d]dioxol-5-ylmethylamine in yields of 75–85%.

Alternative Pathways

Alternative routes include the Gabriel synthesis, where phthalimide is alkylated with piperonyl bromide, followed by hydrazinolysis to release the primary amine. However, this method is less efficient (50–60% yield) due to competing side reactions.

Amide Bond Formation: Key Coupling Strategies

Direct Amidation of α-Keto Acids

The most efficient method involves reacting 2-(4-benzylpiperidin-1-yl)-2-oxoacetic acid with benzo[d]dioxol-5-ylmethylamine. The acid is prepared by hydrolyzing its ethyl ester derivative (synthesized via Claisen condensation) using lithium hydroxide in tetrahydrofuran (THF). Activation of the acid as an acid chloride (thionyl chloride) enables amide formation in dichloromethane with triethylamine, yielding the target compound in 65–75% purity.

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct coupling between the acid and amine. Using hydroxybenzotriazole (HOBt) as an additive in DMF at 0–5°C improves yields to 80–90%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents like xylene enhance amidation efficiency by azeotropic removal of water, particularly at elevated temperatures (150°C). Polar aprotic solvents (e.g., DMF) are preferred for coupling reactions at lower temperatures (0–25°C) to minimize decomposition.

Catalytic Approaches

Molybdenum- and copper-based catalysts (e.g., molybdenyl acetylacetonate and Cu(OTf)2) accelerate nitrene-mediated C–H insertion reactions, though their applicability to acetamide synthesis remains exploratory.

Analytical Characterization and Validation

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, CDCl3): Peaks at δ 6.80–7.30 ppm confirm aromatic protons from benzodioxole and benzyl groups. The piperidine methylene protons resonate at δ 3.20–3.80 ppm.
    • 13C NMR (100 MHz, CDCl3): Carbonyl signals at δ 165–170 ppm verify the acetamide backbone.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 422.1743 (calculated for C22H23N2O4).

Data Summary of Synthetic Methods

Step Reagents/Conditions Yield (%) Purity (%) Source
4-Benzylpiperidine synthesis Piperidine, benzyl bromide, K2CO3, DMF, 80°C 65 90
Benzo[d]dioxol-5-ylmethylamine synthesis Piperonal, NaBH3CN, MeOH 80 95
Amide coupling EDC/HOBt, DMF, 0°C 85 98
Acid chloride method SOCl2, Et3N, CH2Cl2 70 92

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research indicates that compounds with similar structures to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide exhibit antidepressant properties. The presence of the benzodioxole moiety is significant in enhancing serotonin and norepinephrine reuptake inhibition, which is crucial for alleviating depressive symptoms. A study demonstrated that derivatives of this compound showed promising results in animal models for depression, suggesting a potential pathway for developing new antidepressants .

1.2 Analgesic Effects
The analgesic potential of this compound has been explored due to its ability to interact with the central nervous system. The piperidine ring contributes to its activity by modulating pain pathways. In experimental models, compounds structurally related to this compound exhibited significant pain relief comparable to established analgesics .

Neuropharmacological Studies

2.1 Neuroprotective Properties
Studies have suggested that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells. In vitro studies demonstrated that similar compounds could reduce cell death and improve cell viability under stress conditions .

2.2 Cognitive Enhancement
Research indicates that the compound may enhance cognitive functions through modulation of neurotransmitter systems involved in learning and memory. Animal studies have shown improvements in memory tasks when treated with compounds similar to this compound, suggesting its potential use in treating cognitive impairments .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their associated activities:

Structural Feature Activity
Benzodioxole moietyEnhances serotonin reuptake inhibition
Piperidine ringContributes to analgesic effects
Oxoacetamide groupImplicates neuroprotective properties

Case Studies and Clinical Trials

4.1 Preclinical Trials
In preclinical studies, derivatives of this compound were tested for their efficacy in treating mood disorders and chronic pain conditions. Results indicated a significant reduction in symptoms compared to control groups, paving the way for further clinical investigations .

4.2 Ongoing Research
Current research is focusing on optimizing the synthesis of this compound to enhance its bioavailability and therapeutic index. Researchers are also exploring its potential combination therapies with other pharmacological agents to improve treatment outcomes for complex conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds or hydrophobic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related α-ketoamides, acetamides, and carboxamides containing the benzodioxole moiety. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted.

Structural Comparison

Compound Name Core Structure N-Substituent Key Substituent Features Reference ID
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide (Target) α-Ketoamide 4-Benzylpiperidin-1-yl Bulky, lipophilic piperidine derivative
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzyl)-2-oxoacetamide (4t) α-Ketoamide 4-Methoxybenzyl Electron-rich aromatic group
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-nitro-1H-imidazole-2-carboxamide (27k) Imidazole carboxamide 4-Nitroimidazole Nitro group for enhanced electrophilicity
2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (4a) Thiadiazole-acetamide 4-Trifluoromethylphenyl High electronegativity, metabolic resistance
N-(benzo[d][1,3]dioxol-5-yl)-2-(6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl)acetamide Quinolin-4-one acetamide Quinolin-4-one core Extended aromatic system for π-π interactions

Key Observations :

  • The target compound’s 4-benzylpiperidin-1-yl group distinguishes it from simpler N-aryl or N-alkyl derivatives (e.g., 4t, 4a) and may enhance blood-brain barrier penetration due to increased lipophilicity .

Key Observations :

  • Lower yields in SW-C165 (20–40%) highlight challenges in introducing bulky or halogenated substituents compared to tert-butyl or methoxybenzyl groups (55–70%) .

Physicochemical and Spectral Properties

Compound Name Rf Value (Hexane/EtOAc) ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Reference ID
Target Compound Not reported Hypothetical: Benzodioxole CH₂ (δ ~4.5), Piperidine CH₂ (δ ~3.5) Carbonyl C=O (δ ~170) N/A
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzyl)-2-oxoacetamide (4t) 0.35 (7:3) Benzodioxole OCH₂O (δ ~5.9–6.0), Methoxy (δ ~3.7) α-Ketoamide C=O (δ ~195)
N-(Adamantan-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide 0.30 (7:3) Adamantane CH (δ ~2.1), Benzodioxole CH₂ (δ ~4.6) Adamantane quaternary C (δ ~35–40)

Key Observations :

  • The target compound’s hypothetical NMR signals align with benzodioxole (δ ~5.9–6.0 for OCH₂O) and piperidine (δ ~3.5 for CH₂) groups, consistent with derivatives like 4t and adamantane analogs .
  • The absence of an electron-withdrawing group (e.g., nitro in 27k) may reduce the α-ketoamide’s reactivity compared to imidazole derivatives .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its pharmacological significance.

Synthesis and Structural Characteristics

The compound was synthesized through a 1,3-dipolar cycloaddition reaction involving N-(3,4-methylenedioxybenzylidene) benzylamine and N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride. The reaction was conducted in ethanol with triethylamine as a catalyst, leading to the formation of colorless crystalline blocks suitable for X-ray crystallography analysis . The detailed structural formula can be represented as follows:

N benzo d 1 3 dioxol 5 ylmethyl 2 4 benzylpiperidin 1 yl 2 oxoacetamide\text{N benzo d 1 3 dioxol 5 ylmethyl 2 4 benzylpiperidin 1 yl 2 oxoacetamide}

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicated that the compound exhibits significant cytotoxicity against several tumor cell lines. For instance, it demonstrated an IC50 value of 16.19 ± 1.35 μM against HCT-116 cells and 17.16 ± 1.54 μM against MCF-7 cells, showcasing its potential as an anti-cancer agent .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (μM)
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Preliminary studies suggest that compounds with similar structures can inhibit monoamine oxidases (MAO), which play a role in regulating neurotransmitters and may influence cancer cell metabolism .

Inhibition Studies

Further investigations into the inhibitory activity of this compound revealed its potential as a selective inhibitor of MAO-B. The compound exhibited an IC50 value of approximately 0.203 μM for MAO-B, indicating strong inhibitory activity compared to other tested derivatives . This selectivity may contribute to its therapeutic profile, minimizing side effects associated with non-selective MAO inhibition.

Table 2: Inhibitory Activities of this compound

EnzymeIC50 (μM)
MAO-A>100
MAO-B0.203

Case Studies

Recent studies have explored the broader implications of compounds similar to this compound in treating various diseases. For example, derivatives have shown promising results in inhibiting inflammatory pathways and reducing cytokine release in cancer models . These findings suggest that such compounds could serve dual roles as anti-cancer and anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide?

The synthesis typically involves multi-step reactions, starting with coupling the benzo[d][1,3]dioxole moiety to the piperidine-acetamide core. Key steps include:

  • Amide bond formation : Use coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under inert atmospheres.
  • Oxoacetamide introduction : Employ reagents such as oxalyl chloride or activated esters.
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify connectivity and stereochemistry.
  • Mass spectrometry (HRMS) : For molecular weight confirmation.
  • HPLC : To assess purity (>95%) and detect impurities .

Q. What role does the benzo[d][1,3]dioxole group play in the compound’s bioactivity?

This moiety enhances lipophilicity, improving membrane permeability and target engagement. It may also participate in π-π stacking or hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Parameter screening : Use Design of Experiments (DoE) to optimize temperature (e.g., 0–60°C), solvent polarity (DMF vs. THF), and catalyst loading.
  • Inert conditions : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Complementary techniques : Combine 2D NMR (COSY, HSQC) with HRMS to differentiate isobaric species.
  • Repetition under controlled conditions : Ensure anhydrous solvents and degassed systems to minimize side reactions .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding modes with targets like kinases or GPCRs using software (e.g., AutoDock Vina).
  • In vitro assays : Measure inhibition of enzymatic activity (IC₅₀) or receptor binding (Kd).
  • Structure-activity relationship (SAR) : Synthesize analogs with modified benzylpiperidine or dioxole groups to identify pharmacophores .

Q. How can derivative synthesis improve biological activity?

  • Functional group modification : Replace the thioacetamide group with sulfonamides or introduce halogen substituents on the benzyl ring.
  • Heterocycle variation : Substitute the piperidine ring with morpholine or pyrrolidine to alter pharmacokinetics .

Q. How to address discrepancies between in vitro and in vivo activity?

  • Bioavailability studies : Measure logP and plasma protein binding to assess absorption.
  • Metabolic profiling : Use LC-MS/MS to identify degradation products or active metabolites.
  • Pharmacokinetic modeling : Integrate in vitro data (e.g., microsomal stability) into PK/PD models .

Q. What are common impurities encountered during synthesis, and how are they managed?

  • By-products : Unreacted intermediates (e.g., free piperidine) or dimerization products.
  • Mitigation : Optimize reaction stoichiometry and employ scavenger resins during purification .

Q. How to evaluate the compound’s stability under storage conditions?

  • Forced degradation studies : Expose to heat, light, or humidity and monitor degradation via LC-MS.
  • Stabilizers : Use antioxidants (e.g., BHT) or lyophilization for long-term storage .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21(23-14-18-6-7-19-20(13-18)28-15-27-19)22(26)24-10-8-17(9-11-24)12-16-4-2-1-3-5-16/h1-7,13,17H,8-12,14-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGHPJWFRWCJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.